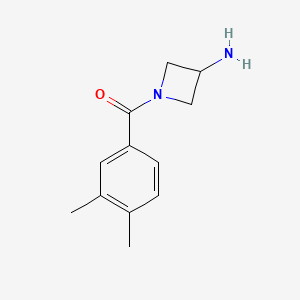
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as 3-AAM, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. 3-AAM is a synthetic molecule that has been used in the synthesis of a variety of bioactive compounds, such as peptides and polymers. 3-AAM is a versatile building block that can be used to create a wide range of compounds with varying properties.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary uses of this compound is in the synthesis of peptides and polymers. This compound has been used to synthesize peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. This compound has also been used to synthesize polymers with a wide range of properties, such as biocompatibility and biodegradability. In addition to its use in the synthesis of peptides and polymers, this compound has also been used in the synthesis of a variety of other bioactive compounds, such as small molecule drugs and oligonucleotides.
Mechanism of Action
The mechanism of action of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone is not fully understood. However, it is known that this compound is a versatile building block that can be used to create a wide range of compounds with varying properties. This compound has been used to synthesize peptides and polymers with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, this compound has been used to synthesize small molecule drugs and oligonucleotides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound has been used in the synthesis of a variety of bioactive compounds, such as peptides and polymers. These compounds have been shown to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, this compound has been used to synthesize small molecule drugs and oligonucleotides, which have been studied for their potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The primary advantage of using (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone for lab experiments is its versatility. This compound can be used to synthesize a wide range of compounds with varying properties. Furthermore, the synthesis process is relatively simple and can be easily scaled up for large-scale production. However, there are some limitations to using this compound for lab experiments. For example, the mechanism of action of this compound is not fully understood, and the biochemical and physiological effects of this compound are not fully understood.
Future Directions
There are a number of potential future directions for the use of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone. For example, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. In addition, this compound could be used to synthesize a wider range of compounds with varying properties. Furthermore, this compound could be used to synthesize compounds with improved therapeutic applications. Finally, this compound could be used to synthesize compounds with improved biocompatibility and biodegradability.
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-9-8(3-2-4-12-9)10(16)15-5-7(6-15)13-14-11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAFVGKOEIXLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
